![molecular formula C13H26N2O2 B2638385 tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate CAS No. 1909326-99-3](/img/structure/B2638385.png)

tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

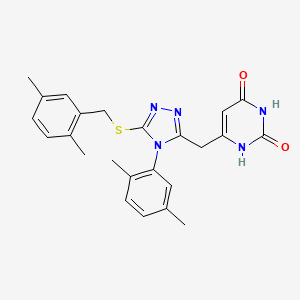

“tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C13H26N2O2 . It is used for research purposes . The compound is a white to yellow solid or semi-solid or lump or liquid .

Synthesis Analysis

The synthesis of tert-butyl carbamates, which includes “this compound”, can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H26N2O2/c1-9-6-11(7-10(2)15-9)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) . This indicates that the molecule consists of a tert-butyl group, a carbamate group, and a 2,6-dimethylpiperidin-4-yl group .Chemical Reactions Analysis

The tert-butyl carbamate group in “this compound” is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid or semi-solid or lump or liquid . It has a molecular weight of 242.36 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Synthesis in Biologically Active Compounds Tert-Butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate is a significant intermediate in synthesizing various biologically active compounds. An example is its use in the synthesis of omisertinib (AZD9291), a medication used for certain types of non-small cell lung cancer. Zhao et al. (2017) established a rapid synthesis method for a similar compound, highlighting its importance in pharmaceuticals (Zhao, Guo, Lan, & Xu, 2017).

Use in Isostructural Family of Compounds This chemical also finds use in the formation of isostructural families of compounds. Baillargeon et al. (2017) studied derivatives of this compound that linked molecules via hydrogen and halogen bonds, which is vital in crystal engineering and material science (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

Role in Directed Lithiation Reactions In organic chemistry, this compound can be used in directed lithiation reactions. Smith, El‐Hiti, and Alshammari (2013) demonstrated its application in doubly lithiating molecules, which is a crucial step in synthesizing various complex organic compounds (Smith, El‐Hiti, & Alshammari, 2013).

Application in Polymer Science This compound is also useful in polymer science. Pan, Liu, and Lau (1998) synthesized new monomeric antioxidants containing a derivative of this compound. This research is significant for developing new materials with improved oxidative stability (Pan, Liu, & Lau, 1998).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-9-6-11(7-10(2)15-9)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFLAZAAQXIUNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(4-(2-(methylthio)benzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2638302.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid](/img/structure/B2638303.png)

![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)

![4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2638323.png)